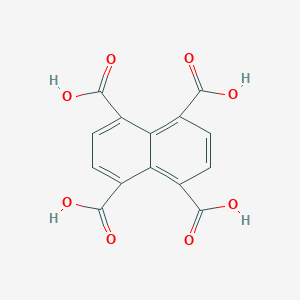

1,4,5,8-Naphthalenetetracarboxylic acid

Overview

Description

1,4,5,8-Naphthalenetetracarboxylic acid (CAS 128-97-2) is a polyaromatic tetracarboxylic acid with the molecular formula C₁₄H₈O₈ and a molecular weight of 304.21 g/mol. It is a white crystalline solid, typically synthesized via hydrolysis of its dianhydride form or direct functionalization of naphthalene derivatives . The compound features a rigid naphthalene core with four carboxylic acid groups at the 1,4,5,8-positions, enabling strong π-π stacking interactions and versatile reactivity for forming coordination polymers, esters, imides, and anhydrides . Its applications span lubricants, organic electronics, and pharmaceuticals, driven by its thermal stability and electron-deficient aromatic system .

Preparation Methods

Traditional Pyrene Halogenation and Oxidation

The conventional method for NTCA synthesis involves pyrene as the starting material. Pyrene, a polycyclic aromatic hydrocarbon derived from coal tar, undergoes halogenation followed by oxidation .

Reaction Mechanism and Steps

-

Halogenation : Pyrene reacts with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) to form tetrachloropyrene.

-

Oxidation : Tetrachloropyrene is oxidized using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at elevated temperatures (150–200°C). This step introduces carboxyl groups at the 1,4,5,8 positions .

Challenges and Limitations

-

Raw Material Scarcity : Pyrene availability is limited due to its dependence on coal tar distillation, which fluctuates with market demands .

-

Harsh Reaction Conditions : The oxidation step requires concentrated acids and high temperatures, leading to equipment corrosion and safety concerns .

-

Moderate Yields : Reported yields range from 50% to 65%, with byproducts such as partially oxidized derivatives complicating purification .

Ethyl-p-Xylene and 1,3-Butadiene Route (EP0578369A2 Patent)

This patented method offers a petrochemical-based alternative, circumventing pyrene scarcity by using ethyl-p-xylene and 1,3-butadiene .

Synthetic Pathway

-

Alkylation : Ethyl-p-xylene reacts with 1,3-butadiene in the presence of an alkali metal catalyst (e.g., sodium or potassium) to form 5-(p-xylyl)hexene.

-

Cyclization : The intermediate undergoes cyclization using an aromatic sulfonic acid catalyst (e.g., p-toluenesulfonic acid) at 120–250°C, yielding 1,4,5,8-tetramethyl-1,2,3,4-tetrahydronaphthalene (TMT).

-

Dehydrogenation : TMT is dehydrogenated over a palladium or platinum catalyst at 150–350°C to produce tetramethylnaphthalene.

-

Oxidation : Liquid-phase air oxidation in a solvent containing low molecular-weight fatty acids (e.g., acetic acid) with cobalt/manganese catalysts and bromine promoters converts tetramethylnaphthalene to NTCA at 100–220°C .

Advantages Over Traditional Methods

-

Feedstock Availability : Ethyl-p-xylene is synthesized via ethylene alkylation of p-xylene, both petrochemical derivatives with stable supply chains .

-

Higher Yield : The multi-step process achieves ~75% overall yield, with fewer byproducts due to controlled oxidation .

-

Scalability : Suitable for continuous production, as demonstrated in pilot-scale trials .

Naphthalene and Carbon Dioxide Catalytic Route (CN113845418B Patent)

A novel one-step method utilizes naphthalene and CO₂ under palladium-silver bimetallic catalysis, offering a sustainable alternative .

Reaction Design

-

Catalytic System : A Mannich base ligand coordinates with Pd-Ag bimetallic catalysts, enhancing electron donation and steric hindrance for selective carboxylation.

-

Carboxylation : Naphthalene reacts with CO₂ at 60–90°C for 6–12 hours, directly forming NTCA without intermediates .

Key Innovations

-

Mild Conditions : Operates at lower temperatures compared to traditional methods, reducing energy consumption .

-

Waste Minimization : CO₂ serves as a carboxylating agent, avoiding halogenated reagents and acidic waste .

-

Yield and Purity : Achieves ~70% yield with >95% purity, validated by HPLC and NMR .

Comparative Analysis of NTCA Synthesis Methods

| Parameter | Pyrene Route | Ethyl-p-Xylene Route | Naphthalene-CO₂ Route |

|---|---|---|---|

| Starting Material | Pyrene (coal tar) | Ethyl-p-xylene | Naphthalene, CO₂ |

| Catalysts | FeCl₃, HNO₃/H₂SO₄ | Pd/Pt, Co/Mn-Br | Pd-Ag bimetallic |

| Reaction Temperature | 150–200°C | 100–350°C | 60–90°C |

| Yield | 50–65% | ~75% | ~70% |

| Environmental Impact | High (acid waste) | Moderate | Low (CO₂ utilization) |

| Scalability | Limited | High | Moderate |

Critical Evaluation of Methodologies

Efficiency and Cost

-

The Ethyl-p-xylene route excels in yield and scalability but requires expensive dehydrogenation catalysts (Pd/Pt) .

-

The Naphthalene-CO₂ route offers environmental benefits but faces challenges in catalyst recycling and reaction rate optimization .

Industrial Applicability

Chemical Reactions Analysis

Traditional Methods

Historically, NTCA has been synthesized from pyrene through chlorination followed by oxidation processes. The general reaction mechanism involves:

-

Chlorination of Pyrene : Pyrene is treated with chlorine to introduce chlorine substituents.

-

Oxidation : The chlorinated product undergoes oxidation to form NTCA.

This method, while effective, often results in low yields and requires substantial amounts of reagents .

Novel Production Processes

Recent advancements have introduced more efficient methods for synthesizing NTCA:

-

Use of Alkaline Catalysts : A novel method involves the addition of 1,3-butadiene to ethyl-p-xylene in the presence of alkaline metal catalysts. This cyclization process yields intermediates that can be further dehydrogenated and oxidized to produce NTCA .

-

Alternative Starting Materials : Researchers are exploring the use of petrochemical derivatives as starting materials to enhance yield and reduce costs associated with traditional methods .

Hydrolysis and Anhydride Formation

NTCA can undergo hydrolysis to form its anhydrides:

-

In acidic or neutral conditions, NTCA can yield monoanhydrides.

-

In basic conditions, it can produce a mixture of ionic forms leading to different products depending on pH levels .

Reaction Mechanism

The reaction mechanisms for hydrolysis and anhydride formation involve:

-

Sequential Deprotonation : As pH increases, NTCA loses protons from its carboxylic groups sequentially.

-

Formation of Anhydrides : Under certain conditions (e.g., concentrated acids), NTCA can form dianhydrides which exhibit distinct properties compared to the parent acid .

Industrial Uses

NTCA serves as a crucial intermediate in various industrial applications:

-

Dyes and Pigments : Its structure allows for the development of vibrant dyes used in textiles.

-

Resins : Utilized in the formulation of high-performance resins due to its chemical stability.

Scientific Research Applications

Dyes and Pigments

NTCA serves as an intermediate in the synthesis of various dyes and pigments. Its ability to form stable complexes with metal ions enhances the color properties of dyes used in textiles and coatings. The production process for NTCA has been optimized to improve yield and reduce costs associated with traditional methods .

Organic Electronics

NTCA is utilized in the fabrication of organic photovoltaic devices due to its excellent electronic properties. Its derivatives are explored for use in charge transport layers and as components in organic light-emitting diodes (OLEDs). The compound's conjugated structure allows for efficient charge mobility, making it suitable for these applications .

Polymer Chemistry

The dianhydride form of NTCA is particularly important in polymer chemistry. It is used to create polyimides, which are known for their thermal stability and mechanical strength. These polymers find applications in aerospace and electronics industries where high-performance materials are required .

Gas Separation Membranes

NTCA-derived copolymers have been investigated for use in gas separation membranes. Their selective permeability makes them ideal for separating gases such as carbon dioxide from natural gas or other industrial gases .

Case Study 1: Organic Photovoltaics

A study demonstrated the use of NTCA derivatives in organic solar cells, where they contributed to improved efficiency due to enhanced charge transport properties. The research highlighted that incorporating NTCA-based materials led to a significant increase in power conversion efficiency compared to traditional materials .

Case Study 2: Dye Production

Research on dye synthesis using NTCA showed that its derivatives could produce vibrant colors with high stability under various environmental conditions. The study emphasized the economic benefits of using NTCA as a precursor compared to other more expensive raw materials .

Mechanism of Action

The mechanism of action of 1,4,5,8-naphthalenetetracarboxylic acid involves its ability to form stable complexes with metal ions and participate in electron transport processes. The carboxyl groups facilitate coordination with metal ions, forming stable coordination polymers and complexes . These properties make it valuable in applications requiring efficient electron transport and stable complex formation.

Comparison with Similar Compounds

1,4,5,8-Naphthalenetetracarboxylic Dianhydride (NTCDA)

NTCDA (CAS 81-30-1), the dianhydride derivative of NTCA, has the molecular formula C₁₄H₄O₆ and is a critical precursor for synthesizing polyimides and naphthalene diimides (NDIs). Unlike NTCA, NTCDA is highly reactive due to its two anhydride groups, enabling rapid ring-opening reactions with amines or alcohols . Key differences include:

NTCDA’s electron-deficient core enhances charge transport in organic semiconductors, making it superior to NTCA for electronic applications .

Naphthalene Diimide (NDI) Derivatives

NDIs are synthesized by reacting NTCDA with primary amines. Substituents on the N-atoms significantly alter their properties:

Table 1: Key NDI Derivatives and Properties

| Derivative Name | Substituents | Electron Mobility (cm²/Vs) | Mechanical Behavior | Application |

|---|---|---|---|---|

| N,N′-bis(sec-butyl)-NDI (NDI-s-Bu) | sec-butyl | 4.3×10⁻⁴ | Elastic | Organic photovoltaics |

| N,N′-bis(4-n-hexyloxyphenyl)-NDI | 4-n-hexyloxyphenyl | 4.6×10⁻⁶ | Brittle | Light-emitting diodes |

| N,N′-diethyl-NDI (1Et) | ethyl | N/A | Elastic | Flexible electronics |

| N,N′-dimethyl-NDI (1Me) | methyl | N/A | Plastic | Structural materials |

Key Findings :

- Electron Transport : NDI-s-Bu exhibits 100× higher electron mobility than NDI-4-n-OHePh due to reduced steric hindrance from alkyl substituents .

- Mechanical Flexibility : Ethyl-substituted NDIs (1Et) show elastic behavior, whereas methyl derivatives (1Me) are plastic due to weaker intermolecular interactions .

Ester Derivatives

Esterification of NTCA produces lubricants with tailored viscosity and oxidation resistance:

Table 2: Properties of NTCA-Based Esters

| Ester Type | Viscosity Index | Initial Oxidation Temp. (°C) | Coefficient of Friction | Application |

|---|---|---|---|---|

| 1,4,5,8-4Cn | 180 | 310 | 0.08 | High-temperature lubricants |

Ester derivatives (e.g., tetraethylhexyl esters) outperform traditional lubricants like bis(2-ethylhexyl) sebacate (DOS) in extreme-pressure conditions due to the naphthalene core’s rigidity and thermal stability .

Brominated Derivatives

Bromination of NTCDA introduces halogen atoms at the 2,6-positions, enhancing reactivity for cross-coupling reactions:

| Derivative | Application | Key Advantage |

|---|---|---|

| 2,6-Dibromo-NTCDA | Suzuki couplings for OLEDs/OFETs | Enables π-extended polymers |

| 2,6-Dibromo-NDI | G-quadruplex DNA binders (anticancer) | Improved binding affinity |

Brominated NDIs exhibit stronger interactions with DNA/RNA compared to non-halogenated analogs, making them potent therapeutic agents .

Coordination Polymers and Complexes

NTCA forms coordination polymers with metals (e.g., Zn²⁺), which exhibit unique photophysical properties. These complexes contrast with pure NTCA in their luminescence and solubility, driven by metal-ligand charge transfer .

Biological Activity

1,4,5,8-Naphthalenetetracarboxylic acid (NTCA) is a polycarboxylic acid that has garnered attention for its diverse biological activities and potential applications in various fields including medicine and materials science. This article provides a comprehensive overview of the biological activity of NTCA, supported by relevant research findings and data tables.

- Chemical Formula : CHO

- Molecular Weight : 268.18 g/mol

- CAS Number : 81-30-1

- Appearance : White to brownish powder/crystals

- Melting Point : >300 °C

Antimicrobial Activity

NTCA and its derivatives have been studied for their antimicrobial properties. A notable study demonstrated that certain NTCA-based compounds exhibited significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. The research indicated that increasing the positive charge on the molecule enhanced its antimicrobial efficacy. Compounds containing the naphthalenetetracarboxylic diimide unit combined with cationic amino acids like L-lysine were particularly effective, showing promise as new antimicrobial agents while remaining inactive against mammalian cell lines .

Table 1: Antimicrobial Activity of NTCA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| NTCA-Diimide | E. coli | 32 µg/mL |

| NTCA-Diimide | S. aureus | 16 µg/mL |

| NTCA-Lysine | P. aeruginosa | 8 µg/mL |

The mechanism by which NTCA exerts its biological effects involves its ability to interact with cellular components, leading to disruption of cellular processes. The compound's structure allows it to participate in electron transfer processes, which may be critical in its interaction with microbial membranes .

Research Findings in Cancer Treatment

Recent studies have explored the potential of NTCA derivatives in targeting multiple pathways in cancer treatment. For instance, N,N′-Bis(3-(morpholino)propylamino)-2-bromo-1,4,5,8-naphthalenetetracarboxylic acid diimide was investigated for its ability to inhibit pancreatic ductal adenocarcinoma cell proliferation. The study highlighted that this compound could modulate various effector pathways involved in tumor growth and survival .

Case Studies

- Antimicrobial Efficacy : A combinatorial approach was used to synthesize various NTCA derivatives, which were screened for antimicrobial activity. The results indicated that compounds with higher positive charges and specific structural configurations showed enhanced antibacterial properties .

- Cancer Cell Inhibition : In vitro studies demonstrated that certain NTCA derivatives could significantly reduce the viability of pancreatic cancer cells by inducing apoptosis through a caspase-dependent pathway .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4,5,8-naphthalenetetracarboxylic acid, and how can its purity be verified?

- Synthesis : The compound is typically synthesized via hydrolysis of its dianhydride derivative (CAS 81-30-1) under acidic or basic conditions. For example, refluxing the dianhydride in aqueous NaOH or HCl yields the tetracarboxylic acid .

- Purity Verification : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, Fourier-transform infrared (FT-IR) spectroscopy to identify carboxylate/anhydride functional groups, and elemental analysis to validate stoichiometry . High-performance liquid chromatography (HPLC) is recommended for assessing impurities .

Q. How does the solubility profile of this compound influence experimental design?

- The compound is sparingly soluble in ethanol, chloroform, and benzene but dissolves in acetone-water mixtures. For reactions requiring homogeneous conditions, use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Pre-dissolve the acid in alkaline solutions (e.g., NaOH) to deprotonate carboxyl groups, enhancing solubility for coordination chemistry applications .

Q. What safety protocols are critical when handling this compound?

- Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards). Use in a fume hood due to dust formation (H335). Store in airtight containers at ambient temperature, away from moisture to prevent partial anhydride formation .

Advanced Research Questions

Q. How can this compound be functionalized for covalent organic frameworks (COFs) or metal-organic frameworks (MOFs)?

- COFs : React the dianhydride (NTCDA) with amines (e.g., 1,4-diaminobenzene) via solvothermal condensation to form imide-linked frameworks. Monitor reaction progress using powder X-ray diffraction (PXRD) and gas adsorption analysis .

- MOFs : Coordinate the tetracarboxylic acid with metal ions (e.g., Zn²⁺, Cu²⁺) under hydrothermal conditions. Optimize pH (4–6) to balance deprotonation and metal-ligand binding. Characterize using single-crystal X-ray diffraction (SCXRD) to resolve topology .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- The planar, rigid naphthalene core promotes π-π stacking, leading to insoluble aggregates. Use co-crystallization agents (e.g., 4,4′-bipyridine) to stabilize layered structures via O–H⋯N hydrogen bonding. Slow evaporation from DMSO/water mixtures at 5°C yields diffraction-quality crystals .

Q. How do the tribological properties of naphthalenetetracarboxylic acid esters compare to conventional lubricants?

- Esters (e.g., 1,4,5,8-4Cn) exhibit superior kinematic viscosity (KV) and viscosity index (VI) due to π-π stacking of naphthalene rings. Synthesize via DBU-catalyzed esterification with long-chain alcohols. Evaluate using a four-ball tribometer: ester derivatives reduce coefficient of friction (COF) by 30–40% compared to bis(2-ethylhexyl) sebacate .

Q. What strategies enable selective derivatization of specific carboxyl groups in this compound?

- Protect two carboxyl groups by partial esterification with methanol/H₂SO₄, then react the remaining groups with amines or halides. Monitor regioselectivity via ¹H NMR (ester methyl protons at δ 3.6–3.8 ppm) .

Properties

IUPAC Name |

naphthalene-1,4,5,8-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAPPGSPBNVTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059592 | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-97-2 | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4,5,8-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,8-NAPHTHALENE TETRACARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB96NX2F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.